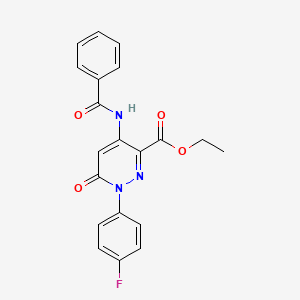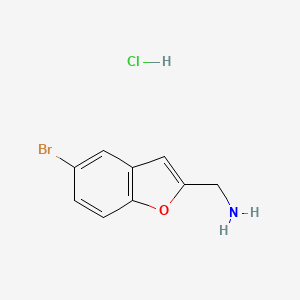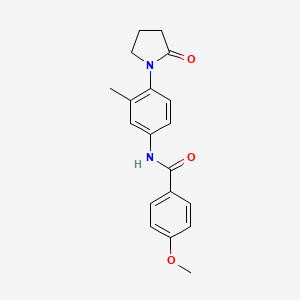![molecular formula C22H27F3N6O2 B2501797 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034235-23-7](/img/structure/B2501797.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Models
Research has detailed the molecular interactions of related compounds with cannabinoid receptors, focusing on the development of pharmacophore models. Studies such as the one conducted by J. Shim et al. (2002) have used molecular orbital methods to analyze conformational aspects of cannabinoid receptor antagonists, leading to insights into the steric binding interactions with receptors. These findings help in understanding how modifications in chemical structure could influence receptor affinity and activity, aiding in the design of new therapeutic agents (Shim et al., 2002).
Heterocyclic Cores in Receptor Antagonism
Another area of application is the exploration of heterocyclic cores flanked by basic functionalities for receptor antagonism, as studied by Devin M. Swanson et al. (2009). This research aimed at synthesizing compounds with high affinity for the human histamine H(3) receptor, which involved the use of central hetero-aromatic linkers. Such studies contribute to the development of selective antagonists that could cross the blood-brain barrier, offering potential for treating central nervous system disorders (Swanson et al., 2009).
Antimicrobial and Antifungal Activities
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, research by N. Patel et al. (2011) and P. Sanjeeva et al. (2022) has led to the development of new pyridine derivatives and pyrazole and isoxazole derivatives, respectively. These compounds have been characterized and screened for their efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011); (Sanjeeva et al., 2022).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of novel compounds for potential anticancer and antimicrobial activities have been a significant area of research. Studies like those conducted by Kanubhai D. Katariya et al. (2021) have explored oxazole, pyrazoline, and pyridine entities for their bioactivities. Such research provides valuable insights into the design of new therapeutic agents with enhanced efficacy against cancer cells and pathogenic microorganisms (Katariya et al., 2021).
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-3-19(26-14-16)29-11-9-28(10-12-29)17-4-7-30(8-5-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2-3,14-15,17H,1,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKMKDXTMKOECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)


amine](/img/structure/B2501719.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)

